
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MCPA, a related compound, involves a straightforward substitution reaction . The corresponding phenol is exposed to chloroacetic acid and dilute base . In a similar study, ionic liquids containing the MCPA anion were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis
The molecular structure of MCPA, a related compound, has been analyzed using various spectroscopic methods . The compound’s structure was confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The molecular weight of MCPA is 200.62 g·mol −1 .Physical And Chemical Properties Analysis
MCPA is a white to light brown solid with a density of 1.18-1.21 g/cm 3 . It has a melting point of 114 to 118 °C . Its solubility in water is 825 mg/L at 23 °C .Wissenschaftliche Forschungsanwendungen
- MCPA is primarily used as a herbicide due to its mechanism of action as a synthetic auxin. It affects plant growth by disrupting cell division and elongation, leading to weed control. Other herbicides in the same group include dicamba, mecoprop, and 2,4-D .
- MCPA has been incorporated into herbicidal ionic liquids (ILs). These ILs combine the unique properties of ionic compounds with low melting points (below 100 °C). Researchers have synthesized various MCPA-based ILs, exploring their physicochemical properties and herbicidal activity .
- Researchers investigate the sorption, desorption, leaching, and transport behavior of MCPA in soil. Understanding how MCPA interacts with soil components (such as clay and organic carbon) helps assess its environmental impact and persistence .
- MCPA-containing ILs have potential as solvents for biopolymers. They can dissolve cellulose and extract lignin from biomass. Researchers explore their use in transforming biomass into aromatic compounds .
- ILs, including MCPA-based ones, find applications in catalysis and electrochemical processes. Their unique properties make them attractive alternatives to traditional solvents .
- MCPA derivatives have been investigated for improving the bioavailability of pharmaceuticals, plant protection products, and antibiotics. Converting active compounds into ILs enhances their properties .
Herbicide Activity
Ionic Liquids (ILs)
Environmental Fate Studies
Biopolymer Solvent
Catalysis and Electrochemistry
Pharmaceuticals and Bioavailability Enhancement
Wirkmechanismus
Target of Action
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, which are growth hormones that naturally exist in plants .
Mode of Action
The mode of action of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate is similar to that of auxins, a type of plant growth hormone . It induces rapid, uncontrolled growth in the target plants, effectively causing them to "grow to death" .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate are those involved in plant growth and development . By mimicking the action of auxins, it disrupts normal growth patterns and leads to the death of the plant .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed by plants and distributed throughout the plant tissues
Result of Action
The result of the action of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate is the death of the target plants . By inducing uncontrolled growth, it causes the plants to expend their resources rapidly, leading to their eventual death .
Action Environment
The action, efficacy, and stability of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate can be influenced by various environmental factors. These may include the specific characteristics of the soil, the presence of other chemicals or pollutants, and the temperature and humidity conditions
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-2-(4-chloro-2-methylphenoxy)-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-8-6-9(13)4-5-10(8)17-11(7-15-2)12(14)16-3/h4-7H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNPRYJMYURNF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=COC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O/C(=C/OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

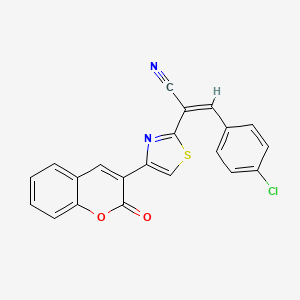
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)
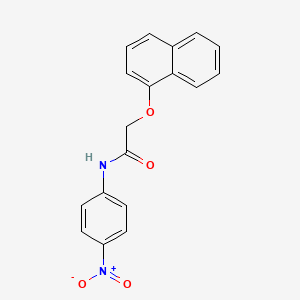
![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)
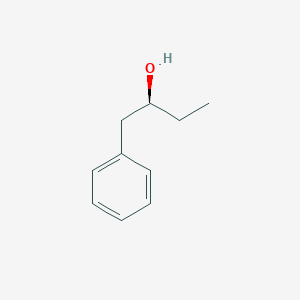
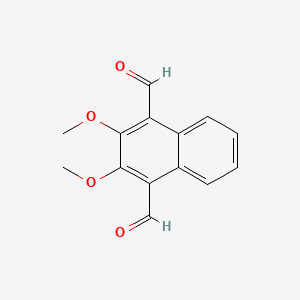
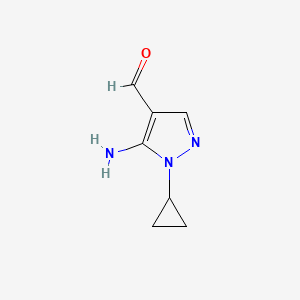
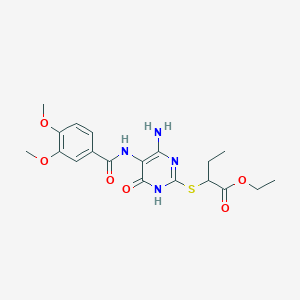
![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)